molecular formula C18H32O B12843502 Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan CAS No. 476332-65-7

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan

Katalognummer: B12843502
CAS-Nummer: 476332-65-7
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: HUYXPANWJVOYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is an organic compound with the molecular formula C18H32O. It is a colorless to pale yellow liquid with a herbal, aromatic odor. This compound is known for its applications in various industrial and research fields, particularly as a solvent, diluent, and intermediate in chemical reactions .

Vorbereitungsmethoden

The synthesis of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves several chemical steps. One common method includes the acylation of specific raw materials, followed by a reaction with an appropriate alcohol, and finally a cyclization reaction to obtain the target product . The industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of specialized equipment and reagents to facilitate the reactions.

Analyse Chemischer Reaktionen

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is unique due to its specific structure and properties. Similar compounds include:

These compounds highlight the diversity of chemical structures and their corresponding applications, with this compound standing out for its specific uses and properties.

Eigenschaften

CAS-Nummer

476332-65-7

Molekularformel

C18H32O

Molekulargewicht

264.4 g/mol

IUPAC-Name

2,2,6,6,7,8,8-heptamethyl-3,3a,4,5,5a,7,8a,8b-octahydrocyclopenta[g][1]benzofuran

InChI

InChI=1S/C18H32O/c1-11-17(4,5)13-9-8-12-10-16(2,3)19-15(12)14(13)18(11,6)7/h11-15H,8-10H2,1-7H3

InChI-Schlüssel

HUYXPANWJVOYCI-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2CCC3CC(OC3C2C1(C)C)(C)C)(C)C

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.